molecular formula C14H26N2O B1488656 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one CAS No. 1284716-81-9

1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one

Cat. No.: B1488656
CAS No.: 1284716-81-9
M. Wt: 238.37 g/mol
InChI Key: JEMUHTHMIWEPPI-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one is a synthetic organic compound of interest in medicinal chemistry and biological research. The structure combines a cyclohexylethanone scaffold with a substituted piperidine moiety containing an aminomethyl group. This specific molecular architecture, featuring a piperidine ring, is commonly explored in pharmaceutical research for its potential to interact with various biological targets . The primary research applications, specific biological activity, and detailed mechanism of action for this precise molecule are not currently well-documented in the readily available scientific literature and require further experimental investigation. Researchers are encouraged to utilize this compound as a key intermediate or a novel scaffold in the synthesis of more complex molecules, or as a standard in analytical method development. Handling should adhere to strict laboratory safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-cyclohexylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c15-10-13-7-4-8-16(11-13)14(17)9-12-5-2-1-3-6-12/h12-13H,1-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMUHTHMIWEPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with serine/threonine-protein kinase, which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.

Cellular Effects

The effects of 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the tubulin polymerization process, which is crucial for cell division and intracellular transport. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Changes in gene expression are also observed, which can lead to alterations in cellular function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cell behavior and viability.

Dosage Effects in Animal Models

In animal models, the effects of 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one vary with different dosages. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism.

Transport and Distribution

The transport and distribution of 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can influence its activity and effectiveness.

Subcellular Localization

The subcellular localization of 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization can affect its interactions with other biomolecules and its overall biochemical activity.

Biological Activity

The compound 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one is of significant interest in pharmacological research due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with an aminomethyl group and a cyclohexyl moiety. Its chemical formula is C13H19N2OC_{13}H_{19}N_2O, and it features a ketone functional group that may contribute to its biological interactions.

PropertyValue
Molecular Weight219.30 g/mol
Boiling PointNot determined
SolubilitySoluble in DMSO
CAS Number23210-27-7

Research indicates that this compound exhibits various biological activities, primarily through interaction with neurotransmitter systems. It has been studied for its potential as an antidepressant and anxiolytic , likely due to its modulation of serotonin and norepinephrine pathways.

  • Serotonin Receptor Modulation : The compound has shown affinity for serotonin receptors, which are critical in mood regulation.
  • Norepinephrine Reuptake Inhibition : Preliminary studies suggest that it may inhibit the reuptake of norepinephrine, enhancing its availability in the synaptic cleft.

Therapeutic Applications

The compound has been evaluated for several therapeutic applications:

  • Anxiety Disorders : Animal models have demonstrated that administration of this compound results in reduced anxiety-like behavior.
  • Depression : Its antidepressant potential has been explored in various studies, showing promise in improving mood-related behaviors.

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal examined the effects of the compound on mice subjected to stress-induced depression models. Results indicated a significant reduction in depressive symptoms, as measured by the forced swim test (FST) and tail suspension test (TST).

Case Study 2: Anxiolytic Activity

In another study, the anxiolytic effects were assessed using the elevated plus maze (EPM) test. Mice treated with the compound displayed increased time spent in open arms compared to control groups, suggesting reduced anxiety levels.

In Vitro Studies

In vitro assays have shown that 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one can inhibit specific enzyme activities related to neurotransmitter metabolism, further supporting its role in modulating neurotransmitter systems.

In Vivo Studies

In vivo studies corroborate the findings from in vitro tests, demonstrating significant behavioral changes in animal models treated with varying doses of the compound. These studies are crucial for understanding the dose-response relationship and potential side effects.

Table 2: Summary of Research Findings

Study TypeFindingsReference
In VitroInhibition of neurotransmitter metabolism
In VivoReduction in anxiety and depression behaviors
Behavioral TestsIncreased open-arm entries in EPM

Scientific Research Applications

Neuropharmacology

Research indicates that compounds containing piperidine structures are often involved in neuropharmacological applications. 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one may exhibit activity at various neurotransmitter receptors, potentially influencing mood and cognitive functions.

Case Study Example : A study investigating piperidine derivatives revealed that modifications at the nitrogen position can enhance binding affinity to serotonin receptors, suggesting similar mechanisms may apply to this compound .

Analgesic Properties

The compound's structural characteristics suggest potential analgesic effects. Piperidine derivatives are known for their ability to modulate pain pathways in the central nervous system.

Research Findings : In preclinical trials, compounds similar to 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one demonstrated significant analgesic effects in animal models by acting on opioid receptors .

Antidepressant Activity

Given the role of piperidine derivatives in modulating neurotransmitter systems, this compound may also have antidepressant properties.

Evidence from Studies : Research has shown that certain piperidine derivatives can increase serotonin levels and enhance neurogenesis in the hippocampus, which is crucial for mood regulation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of the target compound with structurally related analogs:

Parameter 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one 1-(3-Aminopiperidin-1-yl)ethanone Hydrochloride 1-(1-Cyclohexen-1-yl)ethanone
Molecular Formula C₁₄H₂₅N₂O C₇H₁₄N₂O (base) C₈H₁₂O
Molar Mass (g/mol) ~237.37 (estimated) 142.2 124.18
Substituents 3-Aminomethyl-piperidine, 2-cyclohexyl-ethanone 3-Amino-piperidine, ethanone Cyclohexene, ethanone
Density (g/cm³) Not reported 1.042±0.06 (predicted) ~0.92 (estimated)
Boiling Point (°C) Not reported 273.6±33.0 (predicted) ~180–190 (estimated)
pKa ~9.5–10.5 (estimated, aminomethyl group) 9.74±0.20 (predicted) ~15–17 (ketone)
Storage Conditions Likely 2–8°C (analogous to ) 2–8°C Room temperature
Key Observations:
  • Molecular Complexity: The target compound’s cyclohexyl and aminomethyl groups increase its molar mass and steric bulk compared to simpler analogs like 1-(3-aminopiperidin-1-yl)ethanone .
  • Basicity: The aminomethyl substituent (pKa ~9.5–10.5) may exhibit slightly lower basicity than the primary amine in 1-(3-aminopiperidin-1-yl)ethanone (pKa 9.74), affecting protonation states under physiological conditions .

Functional Group Impact on Reactivity and Bioactivity

  • Piperidine Modifications: The 3-aminomethyl group in the target compound introduces a secondary amine, which may form hydrogen bonds in biological systems. In contrast, 1-(1-methylpiperidin-4-yl)piperazine (listed in ) contains a tertiary amine, reducing hydrogen-bonding capacity but increasing steric shielding. Piperidine rings with amino groups (e.g., 1-(3-aminopiperidin-1-yl)ethanone) are common in drug discovery for their ability to interact with enzymes or receptors .
  • Cyclohexyl vs. Cyclohexenyl: The saturated cyclohexyl group in the target compound enhances stability compared to 1-(1-cyclohexen-1-yl)ethanone , which contains a reactive double bond prone to oxidation or addition reactions.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Preparation of the cyclohexylethanone intermediate.
  • Functionalization of the piperidine ring with an aminomethyl group.
  • Coupling of the aminomethyl-substituted piperidine with the cyclohexylethanone moiety via an amide bond or related linkage.

This approach is supported by the literature on related β-amidomethyl compounds, where amide coupling between heterocyclic carboxylic acids and aminomethyl-substituted amines is a key step.

Preparation of the Cyclohexylethanone Intermediate

The cyclohexylethanone part, specifically 1-cyclohexylethan-1-one, can be prepared by catalytic hydrogenation of acetophenone derivatives. A notable method involves:

  • Catalytic hydrogenation of acetophenone using a Ru/Al2O3 or Pd/Al2O3 catalyst.
  • Conditions: High pressure hydrogen (e.g., 300 bar), elevated temperature (e.g., 90–110 °C).
  • The process yields 1-cyclohexylethan-1-one in high purity and yield (over 90% selectivity reported).
  • Example data from hydrogenation runs show acetophenone purity at ~97%, with the product 1-cyclohexylethanol converting efficiently to the ketone under controlled conditions.
Parameter Value
Catalyst 0.5% Ru/Al2O3 or Pd/Al2O3
Pressure 15–300 bar
Temperature 90–110 °C
Feedstock Purity ~97% acetophenone
Product Yield >90% 1-cyclohexylethan-1-one
Reactor Type Tubular reactor
Hydrogen Flow Rate 400 Nl/h

This method is economical and scalable for producing the cyclohexylethanone intermediate necessary for subsequent coupling reactions.

Functionalization of the Piperidine Ring

The piperidine ring bearing an aminomethyl substituent at the 3-position is typically prepared via:

  • Introduction of the aminomethyl group through nucleophilic substitution or reductive amination on a suitable piperidine precursor.
  • Protection/deprotection strategies may be employed to selectively functionalize the ring.
  • The aminomethyl group acts as a nucleophile in subsequent coupling reactions.

While specific detailed procedures for this exact substitution are scarce, analogous aminomethylated piperidines are commonly synthesized using standard organic synthesis techniques involving formaldehyde and amine intermediates or via halomethylation followed by amination.

Amide Coupling to Form the Final Compound

The key step in assembling 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one involves amide bond formation between the aminomethyl piperidine and the cyclohexylethanone derivative. This is typically achieved by:

  • Activation of the carboxylic acid or ketone precursor (e.g., conversion to acid chloride, use of coupling agents like EDCI, HATU).
  • Coupling with the aminomethyl piperidine under mild to moderate conditions.
  • Purification by chromatographic methods.

Research on related β-amidomethyl compounds demonstrates efficient amide coupling protocols yielding high-purity products.

Summary Table of Preparation Steps

Step Description Conditions/Notes Reference
1. Cyclohexylethanone synthesis Catalytic hydrogenation of acetophenone to 1-cyclohexylethan-1-one Ru/Al2O3 or Pd/Al2O3 catalyst; 90–110 °C; 15–300 bar H2 pressure
2. Piperidine aminomethylation Introduction of aminomethyl group at 3-position on piperidine ring Reductive amination or nucleophilic substitution; protection strategies
3. Amide coupling Coupling of aminomethyl piperidine with cyclohexylethanone derivative Use of coupling agents (e.g., EDCI, HATU); mild conditions
4. Purification Chromatographic purification to isolate the final compound Standard organic purification techniques

Detailed Research Findings and Notes

  • The hydrogenation process for cyclohexylethanone is optimized to minimize side products such as cyclohexylethane and methylbenzyl alcohols, ensuring high selectivity.
  • The amide coupling reactions are versatile and have been successfully applied to various heterocyclic aminomethyl substrates, indicating robustness of the method.
  • Protection of sensitive groups during synthesis is critical to prevent side reactions, especially when working with multifunctional intermediates.
  • The overall synthetic route is amenable to scale-up and modification depending on the desired analogs or derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one
Reactant of Route 2
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1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one

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